molecular formula C74H99N B565871 PIF8-TAA CAS No. 1178569-79-3

PIF8-TAA

Katalognummer: B565871
CAS-Nummer: 1178569-79-3
Molekulargewicht: 1002.613
InChI-Schlüssel: NVFXLXFSRJFSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PIF8-TAA (polyindenofluoren-8-triarylamine) is a conjugated polymer that serves as a high-performance material in advanced organic electronics research. Its primary research value lies in its application in organic thin-film transistors (OTFTs) , where it functions as a stable p-type (hole-transport) semiconductor material . A significant and growing application is in the development of electrochromic and electrofluorochromic dual-mode displays (DMDs) . In these devices, PIF8-TAA exhibits a synchronous switching effect; it is highly transparent in its neutral state but undergoes a visible color change to deep red upon oxidation, while its fluorescence is simultaneously quenched . This unique combination of properties enables the fabrication of simple, low-power displays that are readable in both bright and dark conditions. Furthermore, the polymer's compatibility with solution-processing techniques like inkjet printing allows for the cost-effective, digital fabrication of devices with arbitrary shapes and high-resolution patterns, opening avenues for innovative signage, advertisements, and sensors . Its molecular structure, featuring a planar PIF8 segment and a bulky triarylamine (TAA) group, contributes to its high oxidative stability and predominantly amorphous nature, which can be manipulated to create anisotropic optical behavior for polarized light-sensitive applications .

Eigenschaften

CAS-Nummer

1178569-79-3

Molekularformel

C74H99N

Molekulargewicht

1002.613

IUPAC-Name

N,2,4-trimethyl-N-[4-[8-(4-methylphenyl)-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-2-yl]phenyl]aniline

InChI

InChI=1S/C74H99N/c1-9-13-17-21-25-29-47-73(48-30-26-22-18-14-10-2)68-52-61(59-36-33-56(5)34-37-59)40-44-64(68)66-54-71-67(55-70(66)73)65-45-41-62(60-38-42-63(43-39-60)75(8)72-46-35-57(6)51-58(72)7)53-69(65)74(71,49-31-27-23-19-15-11-3)50-32-28-24-20-16-12-4/h33-46,51-55H,9-32,47-50H2,1-8H3

InChI-Schlüssel

NVFXLXFSRJFSQL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C=C5)C)C(C6=C3C=CC(=C6)C7=CC=C(C=C7)N(C)C8=C(C=C(C=C8)C)C)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Synonyme

Poly[[(2,4-dimethylphenyl)imino]-1,4-phenylene(6,12-dihydro-6,6,12,12-tetraoctylindeno[1,2-b]fluorene-2,8-diyl)-1,4-phenylene]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Hole Mobility : 0.04 cm²V⁻¹s⁻¹, significantly higher than PTAA (4 × 10⁻³ cm²V⁻¹s⁻¹) and PF8-TAA (0.02 cm²V⁻¹s⁻¹) .
  • HOMO Level : -5.4 eV, optimally aligned with the valence band of methylammonium lead bromide (MAPbBr₃) perovskites (~-5.5 eV), minimizing energy loss .
  • Voltage Output (Voc) : Achieves 1.51 V in wide-bandgap PSCs, the highest among comparable HTMs like PTAA (1.35 V) and P3HT (1.0 V) .
  • Power Conversion Efficiency (PCE) : Delivers 6.7% with MAPbBr₃ perovskites, a record for bromide-based PSCs .

Comparison with Similar Compounds

The performance of PIF8-TAA is benchmarked against structurally and functionally related HTMs, including PTAA , PF8-TAA , P3HT , and PDPPDBTE .

Structural and Functional Comparison

Property PIF8-TAA PTAA PF8-TAA P3HT PDPPDBTE
Linker Type Diphenyl fluorene-fluorene Biphenyl Diphenylfluorene Alkylthiophene Diketopyrrolopyrrole (DPP)
Hole Mobility 0.04 cm²V⁻¹s⁻¹ 4 × 10⁻³ cm²V⁻¹s⁻¹ 0.02 cm²V⁻¹s⁻¹ 0.01 cm²V⁻¹s⁻¹ 0.03 cm²V⁻¹s⁻¹
HOMO Level (eV) -5.4 -5.2 -5.3 -5.0 -5.5
Voc (V) 1.51 1.35 1.4 1.0 1.45
PCE (%) 6.7 (MAPbBr₃) 17.9 (mixed halide) N/A 6.45 (with MWNTs) 8.2 (mixed halide)

Key Findings:

Hole Mobility :

  • PIF8-TAA outperforms PTAA and PF8-TAA due to its rigid fluorene-fluorene backbone, which reduces energetic disorder and enhances charge transport .
  • PDPPDBTE, a DPP-based polymer, shows comparable mobility (0.03 cm²V⁻¹s⁻¹) but requires dopants for optimal performance, unlike PIF8-TAA .

Voltage and Efficiency: PIF8-TAA’s deep HOMO (-5.4 eV) reduces recombination losses, enabling a Voc of 1.51 V, ~12% higher than PTAA .

Stability and Versatility :

  • PIF8-TAA exhibits better thermal stability than P3HT, which degrades above 150°C .
  • Unlike PDPPDBTE, PIF8-TAA is dopant-free, simplifying device fabrication .

Vorbereitungsmethoden

Yamamoto Coupling

This nickel-mediated cross-coupling reaction facilitates C–C bond formation between brominated indenofluorene and TAA monomers. Optimal conditions involve anhydrous toluene at 80–100°C with a catalytic system of Ni(COD)₂ and 2,2'-bipyridyl. The reaction proceeds under inert atmosphere for 48–72 hours, yielding polymers with molecular weights (Mn) exceeding 50 kDa.

Suzuki Polycondensation

As an alternative, Suzuki coupling utilizes palladium catalysts (e.g., Pd(PPh₃)₄) to link boronic ester-functionalized indenofluorene with brominated TAA units. This method offers superior control over molecular weight distribution but requires stringent exclusion of oxygen and moisture.

Table 1: Comparison of Polymerization Methods

MethodCatalystTemperature (°C)Reaction Time (h)Mn (kDa)Đ (Đ = Mw/Mn)
Yamamoto CouplingNi(COD)₂/bipyridyl80–10048–7250–701.8–2.2
Suzuki CouplingPd(PPh₃)₄90–11024–4840–601.5–1.9

Post-Polymerization Purification

Crude PIF8-TAA undergoes sequential purification to remove oligomers and catalyst residues:

  • Precipitation : The polymer is precipitated into methanol, followed by filtration to isolate high-molecular-weight fractions.

  • Soxhlet Extraction : Residual monomers and low-Mn fractions are removed using acetone and hexane.

  • Column Chromatography : Silica gel chromatography with chloroform/hexane gradients further polishes the polymer for device-grade applications.

Structural and Electronic Characterization

Molecular Weight Analysis

Gel permeation chromatography (GPC) in tetrahydrofuran (THF) reveals Mn values of 50–70 kDa, consistent with polymerization efficiency (Table 1).

Optical and Electronic Properties

UV-Vis spectroscopy shows a λmax at 395 nm in thin films, corresponding to π–π* transitions in the conjugated backbone. Cyclic voltammetry (CV) measurements estimate a highest occupied molecular orbital (HOMO) energy of −5.2 eV, ideal for hole injection in OTFTs.

Table 2: Key Physicochemical Properties of PIF8-TAA

PropertyValueMethod
Molecular FormulaC₇₄H₉₉NHigh-res MS
HOMO (eV)−5.2 ± 0.1Cyclic Voltammetry
λmax (film)395 nmUV-Vis
Thermal Stability>300°C (decomposition onset)TGA

Device Integration and Processing

For optoelectronic applications, PIF8-TAA is processed into thin films via inkjet printing or spin-coating. Inkjet printing formulations use 1–2 wt% solutions in chlorobenzene, achieving uniform layers with thicknesses of 50–100 nm. In perovskite solar cells, PIF8-TAA serves as a hole-transporting layer (HTL), enhancing power conversion efficiencies (PCEs) to 10.4% when paired with methylammonium lead bromide (MAPbBr₃) perovskites .

Q & A

Basic Research Questions

Q. What are the foundational synthesis protocols for PIF8-TAA, and how can reproducibility be ensured across laboratories?

  • Methodological Answer : Begin by documenting the synthesis steps in granular detail, including precursor ratios, reaction conditions (temperature, pH, catalysts), and purification methods. Use standardized characterization techniques (e.g., NMR, HPLC) to verify chemical identity and purity. To ensure reproducibility, adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and provide raw spectral/data files in supplementary materials . Cross-validate results with independent labs using the same protocols.

Q. Which analytical techniques are most effective for characterizing PIF8-TAA’s structural and functional properties?

  • Methodological Answer :

Technique Purpose Example Metrics
XRDCrystallinityCrystal lattice parameters, phase purity
FTIRFunctional groupsPeaks at 1650 cm⁻¹ (C=O stretch)
DSCThermal stabilityGlass transition temperature (Tg)
SEM-EDSElemental compositionAtomic % of C, N, O
Pair these with computational simulations (e.g., DFT for electronic properties) to correlate structure-function relationships .

Q. How can researchers design initial experiments to assess PIF8-TAA’s stability under varying environmental conditions?

  • Methodological Answer : Use a factorial design to test variables like temperature (25–100°C), humidity (20–80% RH), and UV exposure. Monitor degradation via mass loss, spectroscopic shifts, or potency assays. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document deviations using the STARD checklist for experimental transparency .

Advanced Research Questions

Q. How should contradictory data on PIF8-TAA’s bioactivity be resolved across independent studies?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay protocols). Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic). Replicate experiments under harmonized conditions, and apply Bland-Altman plots to assess inter-lab bias . Publish negative results to reduce publication bias.

Q. What computational frameworks are suitable for modeling PIF8-TAA’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities and MD simulations (GROMACS) to study dynamic interactions. Validate predictions with in vitro assays (e.g., SPR for binding kinetics). Employ the PICOT framework to structure hypotheses: Population (enzyme X), Intervention (PIF8-TAA concentration), Comparison (control inhibitor), Outcome (IC₅₀), Time (24h exposure) .

Q. How can scalability challenges in PIF8-TAA production be addressed without compromising purity?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) to identify critical quality attributes (CQAs). Use continuous-flow reactors for improved heat/mass transfer. Implement PAT (Process Analytical Technology) for real-time monitoring. Refer to ICH Q11 guidelines for lifecycle management of drug substances .

Methodological Frameworks for Research Design

Q. What criteria define a robust research question for PIF8-TAA studies?

  • Answer : Apply the FINER model :

  • Feasible : Adequate resources and sample size.
  • Interesting : Novelty in addressing knowledge gaps (e.g., "How does PIF8-TAA modulate pathway X?").
  • Novel : Avoid duplicating prior work (use tools like SciFinder for literature gaps).
  • Ethical : Compliance with biosafety protocols.
  • Relevant : Alignment with broader field goals (e.g., antimicrobial resistance) .

Data Management and Validation

Q. What strategies ensure data integrity in multidisciplinary PIF8-TAA research?

  • Answer :

  • Use electronic lab notebooks (e.g., LabArchives) for traceability.
  • Adopt version control (Git) for computational data.
  • Validate findings via orthogonal methods (e.g., LC-MS and NMR for purity).
  • Follow COPE guidelines for ethical data reporting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.